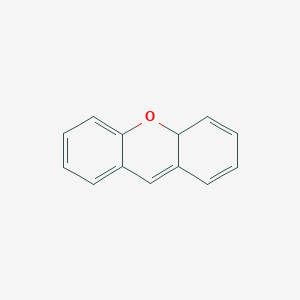
4aH-xanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4aH-xanthene is a xanthene. It is a tautomer of a 3H-xanthene and a 9H-xanthene.
Scientific Research Applications
Anticancer Properties
4aH-xanthene derivatives have shown promise in anticancer research. A study developed a series of xanthene derivatives (including 4a-4m) and tested their anticancer effects on various cell lines. Notably, compounds 4h and 4i exhibited significant anticancer activity against specific breast cancer cell lines, highlighting their potential as future anticancer agents (Manikandan et al., 2020).
Chemical Properties and Synthesis
Xanthenes, closely related to xanthones, are a special class of oxygen-incorporating tricyclic compounds. Their physical, chemical, and biological applications are influenced by different substituents. This review explores synthetic methodologies for xanthenes, emphasizing their biological activities like neuroprotection, antitumor, and antimicrobial properties (Maia et al., 2020).
Photophysical Studies
Xanthene derivatives have been characterized through various techniques like IR, Raman, NMR, and photophysical measurements. Their structure and properties, both in ground and excited states, were investigated, offering insights into their potential applications (Taghartapeh et al., 2017).
Green and Efficient Synthesis
Studies have explored environmentally friendly methods for synthesizing xanthenes. For instance, nano-CeO2 catalysts have been used to synthesize 1,8-dioxooctahydroxanthenes, showcasing a high-efficiency method with good yields (Baghernejad & Ghapanvari, 2021).
Application in Bioimaging
Silicon-substituted xanthene dyes are used in fluorescence imaging, visualizing biological phenomena in living cells. These dyes, including fluorescein and rhodamines, have high water solubility, fluorescence quantum yield, and are utilized as fluorescent cores for probes (Kushida et al., 2015).
properties
Product Name |
4aH-xanthene |
|---|---|
Molecular Formula |
C13H10O |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4aH-xanthene |
InChI |
InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9,12H |
InChI Key |
UKZBOPNPZRJVNI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3O2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Isopropoxy-12-(2-hydroxyethyl)-13,14-dihydronaphthol[2,1-a]pyrrolo[3,4-c]carbazole-5-one](/img/structure/B1244581.png)
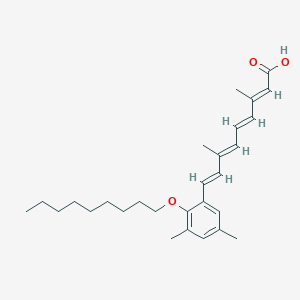
![[3-Methyl-5-(4,5,7-trifluoro-benzothiazol-2-ylmethyl)-phenyl]-acetic acid](/img/structure/B1244584.png)
![N2-[(1S,2R)-2-aminocyclohexyl]-N6-(3-chlorophenyl)-9-ethylpurine-2,6-diamine](/img/structure/B1244585.png)
![4-[5-(2,4-Difluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B1244586.png)
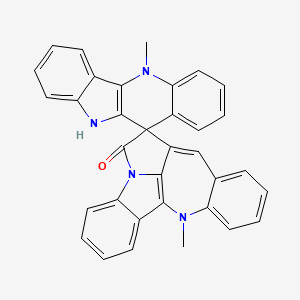


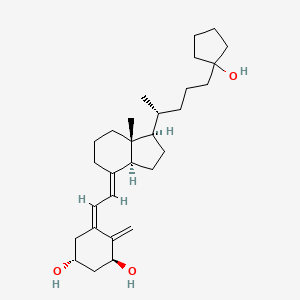



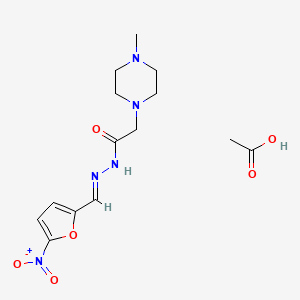
![1-[N-(4,7-dimethylquinazolin-2-yl)carbamimidoyl]-3-(3-methylphenyl)thiourea](/img/structure/B1244605.png)